molecular formula C13H18O3 B13988361 Methyl 5-tert-butyl-2-methoxybenzoate

Methyl 5-tert-butyl-2-methoxybenzoate

Cat. No.: B13988361
M. Wt: 222.28 g/mol
InChI Key: DPDYIPOXYABUCE-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-2-methoxybenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzoate ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-tert-butyl-2-methoxybenzoate can be synthesized through the esterification of 5-tert-butyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-tert-butyl-2-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butyl-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-tert-butyl-2-methoxybenzoate is unique due to the presence of both tert-butyl and methoxy groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other similar benzoates .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 5-tert-butyl-2-methoxybenzoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)9-6-7-11(15-4)10(8-9)12(14)16-5/h6-8H,1-5H3

InChI Key

DPDYIPOXYABUCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)OC

Origin of Product

United States

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